

# Characterization of Nickel Carbide Films: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Nickel carbide (NiC)	
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This document provides detailed application notes and protocols for the characterization of nickel carbide (Ni-C) films. The methods described herein are essential for understanding the structural, chemical, and physical properties of these materials, which are critical for their application in various fields, including catalysis, electronics, and protective coatings.

## Structural Characterization by X-ray Diffraction (XRD)

X-ray Diffraction is a powerful non-destructive technique for analyzing the crystallographic structure of materials. For thin films, Grazing Incidence X-ray Diffraction (GIXRD) is particularly effective as it enhances the signal from the film while minimizing interference from the substrate.

#### **Application Note**

GIXRD is employed to identify the crystalline phases present in nickel carbide films, such as Ni<sub>3</sub>C, as well as other potential phases like face-centered cubic (fcc) or hexagonal close-packed (hcp) nickel.[1][2] By analyzing the diffraction patterns, one can determine lattice parameters, crystallite size, and strain within the film. This information is crucial for correlating the film's structure with its functional properties. For instance, the presence of specific nickel carbide phases can influence the film's catalytic activity or mechanical hardness.



## Experimental Protocol: Grazing Incidence X-ray Diffraction (GIXRD)

- Sample Preparation:
  - Ensure the nickel carbide film on its substrate is clean and free of surface contaminants.
  - Mount the sample on the diffractometer stage, ensuring the film surface is flat and properly aligned with the X-ray beam.
- Instrument Setup:
  - Use a diffractometer equipped with a thin-film attachment.
  - Select an appropriate X-ray source (e.g., Cu K $\alpha$ ,  $\lambda$  = 1.5418 Å).
  - Configure the instrument for GIXRD geometry with a fixed, low angle of incidence (ω).[3]
     [4]
    - For ultra-thin films (< 10 nm), a grazing angle of 0.2°-0.3° is recommended.[3]
    - For thicker films (~100 nm), an angle of 0.5°-1.0° is suitable.[3]
  - Use parallel beam optics to ensure the irradiated area remains constant during the scan.
     [3]
- Data Acquisition:
  - Perform a 2θ scan over a range appropriate for detecting the expected nickel carbide and nickel phases (e.g., 20° to 90°).
  - Set the step size and counting time to achieve a good signal-to-noise ratio. Longer counting times may be necessary for very thin films.[3]
- Data Analysis:
  - Identify the diffraction peaks in the resulting pattern.

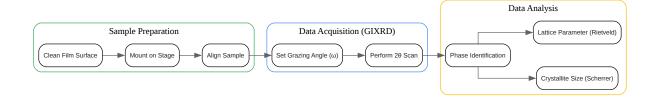


- Compare the peak positions and intensities to standard diffraction patterns from databases (e.g., JCPDS) to identify the crystalline phases.
- Use the Scherrer equation to estimate the average crystallite size from the peak broadening.
- Perform Rietveld refinement of the diffraction data to obtain precise lattice parameters.[2]

**Data Presentation** 

Phase	Crystal Structure	Lattice Parameter (a) (Å)	Lattice Parameter (c) (Å)	Reference
Ni <sub>3</sub> C	Rhombohedral	4.553 - 4.60	12.92 - 13.02	[5]
hcp-NiC	Hexagonal	2.611 - 2.653	4.328 - 4.337	[1]
fcc-Ni	Cubic	3.524	-	[5]

#### **Experimental Workflow**



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GIXRD experimental workflow for nickel carbide films.

# Chemical Characterization by X-ray Photoelectron Spectroscopy (XPS)



XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

#### **Application Note**

XPS is used to determine the chemical bonding states of nickel and carbon in the film.[2] By analyzing the high-resolution spectra of the Ni 2p and C 1s core levels, one can distinguish between carbidic (Ni-C), graphitic (C-C), and adventitious carbon, as well as metallic nickel and its oxides.[6] This information is vital for understanding the chemical nature of the film and its surface chemistry, which can impact its reactivity and stability.

### Experimental Protocol: X-ray Photoelectron Spectroscopy (XPS)

- Sample Preparation:
  - Introduce the nickel carbide film into the ultra-high vacuum (UHV) chamber of the XPS instrument.
  - If necessary, perform a gentle in-situ surface cleaning using a low-energy argon ion beam to remove surface contamination. Be cautious to avoid preferential sputtering or damage to the film.[7]
- Instrument Setup:
  - Use a monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source.
  - Calibrate the binding energy scale using the Au 4f<sub>7</sub>/₂ peak at 84.0 eV or the Cu 2p<sub>3</sub>/₂ peak at 932.7 eV from a clean standard.
- Data Acquisition:
  - Acquire a survey spectrum over a wide binding energy range (e.g., 0-1200 eV) to identify all elements present on the surface.



 Acquire high-resolution spectra for the Ni 2p and C 1s regions with a low pass energy to obtain detailed chemical state information.

#### Data Analysis:

- Perform charge correction by referencing the adventitious C 1s peak to 284.8 eV. For insulating samples, a charge neutralizer (electron flood gun) may be necessary.[8]
- Fit the high-resolution spectra with appropriate peak shapes (e.g., Gaussian-Lorentzian) to deconvolve the different chemical states.
- Identify the chemical states based on the binding energies of the fitted peaks and compare them to literature values.[2][6]

**Data Presentation** 

Core Level	Chemical State	Binding Energy (eV)	Reference
Ni 2p3/2	Metallic Ni	~852.7	[1]
Ni in Ni₃C	~853.4	[2]	
C 1s	Carbidic Carbon (Ni-C)	~283.0 - 283.7	[2][6]
Graphitic Carbon (sp²)	~284.4	[2]	
Adventitious Carbon	284.8	[8]	_

### **Experimental Workflow**



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XPS experimental workflow for nickel carbide films.

# Vibrational and Bonding Analysis by Raman Spectroscopy

Raman spectroscopy is a non-destructive chemical analysis technique which provides detailed information about chemical structure, phase and polymorphy, crystallinity and molecular interactions.

### **Application Note**

For nickel carbide films, Raman spectroscopy is primarily used to characterize the carbon bonding environment. The presence, position, and relative intensity of the D and G bands provide insight into the degree of disorder and the fraction of sp²-hybridized carbon in the film. [9] This is particularly useful for amorphous or nanocomposite films where XRD may not provide detailed structural information about the carbon matrix.

#### **Experimental Protocol: Raman Spectroscopy**

- Sample Preparation:
  - Place the nickel carbide film on the microscope stage. No special preparation is typically required.
- Instrument Setup:
  - Select an appropriate laser excitation wavelength (e.g., 532 nm or 633 nm).[2][10] Note
    that the D-band position is dispersive and will shift with the excitation wavelength.
  - Use a low laser power to avoid sample heating and potential phase transformations, especially for dark-colored films.[11]
  - Calibrate the spectrometer using a silicon standard (peak at 520.7 cm<sup>-1</sup>).[12]
- Data Acquisition:
  - Focus the laser on the film surface.



- Acquire the Raman spectrum over a range that includes the D and G bands (typically 1000-1800 cm<sup>-1</sup>).
- Set the acquisition time and number of accumulations to obtain a good signal-to-noise ratio.
- Data Analysis:
  - Perform a baseline correction to remove any background fluorescence.
  - Fit the D and G bands with appropriate peak shapes (e.g., Lorentzian or Voigt) to determine their positions, widths, and integrated intensities.[10]
  - Calculate the intensity ratio of the D and G bands (I(D)/I(G)) to estimate the degree of disorder.[9]

**Data Presentation** 

Parameter	Typical Range for Amorphous Carbon	Significance	Reference
D Band Position	~1350 cm <sup>-1</sup>	Disorder-induced mode	[9]
G Band Position	~1580 cm <sup>-1</sup>	In-plane stretching of sp² bonds	[9]
I(D)/I(G) Ratio	Varies with disorder	Proportional to the degree of disorder	[13][14]

### **Experimental Workflow**





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Raman spectroscopy workflow for nickel carbide films.

### Microstructural and Morphological Analysis by Transmission Electron Microscopy (TEM)

TEM is a microscopy technique in which a beam of electrons is transmitted through a specimen to form an image. It allows for the direct visualization of the film's microstructure at the nanoscale.

#### **Application Note**

TEM analysis of nickel carbide films can reveal information about the film's thickness, grain size, morphology, and the presence of different phases.[1] When combined with Selected Area Electron Diffraction (SAED), it provides crystallographic information from localized regions of the film.[1][15] High-Resolution TEM (HRTEM) can even be used to visualize the atomic lattice of the crystalline phases.

### Experimental Protocol: TEM with FIB Sample Preparation

- Sample Preparation (FIB Lift-Out):
  - Deposit a protective layer (e.g., platinum or carbon) on the area of interest to prevent ion beam damage.[16]
  - Use a high-energy focused gallium ion beam to mill two trenches on either side of the region of interest, creating a thin lamella.[16][17]
  - Use a micromanipulator to carefully extract the lamella from the bulk sample.[18]
  - Attach the lamella to a TEM grid.[17]
  - Perform a final thinning of the lamella using a low-energy ion beam to achieve electron transparency (<100 nm).[17]</li>
- TEM Imaging and Diffraction:



- Insert the TEM grid with the prepared sample into the TEM.
- Acquire bright-field and dark-field images to visualize the film's microstructure and grain morphology.
- Perform SAED on selected areas to obtain diffraction patterns. A single crystal will produce a spot pattern, while a polycrystalline material will produce a ring pattern.[15]
- For highly crystalline samples, perform HRTEM to visualize the atomic lattice planes.
- Data Analysis:
  - Measure the film thickness and grain size from the TEM images.
  - Index the SAED patterns to identify the crystal structures and determine the lattice spacings (d-spacings).[19]
  - Analyze the HRTEM images to measure the d-spacings of the lattice fringes.

**Data Presentation** 

Property	Method	Typical Values for Ni-C Films	Reference
Grain Size	TEM	3-5 nm (amorphous- like) to 10-20 nm (polycrystalline)	[1]
d-spacing (Ni₃C)	SAED/HRTEM	~2.1 Å for (113) plane	[15]
Film Thickness	Cross-sectional TEM	Dependent on deposition parameters	[1]

### **Experimental Workflow**





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TEM with FIB sample preparation workflow.

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